molecular formula C6H6BrNO3S B8272859 2-Amino-5-bromobenzenesulphonic acid CAS No. 1576-59-6

2-Amino-5-bromobenzenesulphonic acid

Cat. No. B8272859
M. Wt: 252.09 g/mol
InChI Key: ISDHKUXEPQGCGX-UHFFFAOYSA-N
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Patent
US05712393

Procedure details

A mixture containing 31 g (180 mmol) of 4-bromoaniline and 9.7 ml (220 mmol) of sulphuric acid in 200 ml of 1,2-dichlorobenzene is heated at 180° C. for 6 hours. The reaction medium is allowed to cool to room temperature and is then filtered. The residue is washed with dichloromethane.
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
9.7 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.[S:9](=O)(=[O:12])([OH:11])[OH:10]>ClC1C=CC=CC=1Cl>[NH2:6][C:5]1[CH:7]=[CH:8][C:2]([Br:1])=[CH:3][C:4]=1[S:9]([OH:12])(=[O:11])=[O:10]

Inputs

Step One
Name
Quantity
31 g
Type
reactant
Smiles
BrC1=CC=C(N)C=C1
Name
Quantity
9.7 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
200 mL
Type
solvent
Smiles
ClC1=C(C=CC=C1)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
FILTRATION
Type
FILTRATION
Details
is then filtered
WASH
Type
WASH
Details
The residue is washed with dichloromethane

Outcomes

Product
Name
Type
Smiles
NC1=C(C=C(C=C1)Br)S(=O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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